molecular formula C8H4F6 B1395755 1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene CAS No. 1262412-96-3

1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene

Cat. No. B1395755
M. Wt: 214.11 g/mol
InChI Key: FJBVEDUNFLJKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” is an organic compound with the molecular formula C8H4F6 . It is also known as “(2,2,2-Trifluoroethyl)benzene” with the empirical formula C8H7F3 . The molecular weight of this compound is 160.14 .


Molecular Structure Analysis

The molecular structure of “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI string: InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 . This indicates the presence of a benzene ring with a trifluoroethyl group attached.

Scientific Research Applications

  • Regiocontrolled Hydroarylation of Alkynes

    • Alkhafaji et al. (2013) investigated the reactions between aryl(trifluoromethyl)-substituted alkynes and arenes, leading to the formation of 1,1-diaryl-2-trifluoromethylethenes and 3,3,3-trifluoro-1,1-diarylpropan-1-ol. These reactions are significant for producing compounds with a trifluoromethylated vinyl group, which are of interest in various chemical syntheses (Alkhafaji et al., 2013).
  • Synthesis of CF3-Substituted Derivatives

    • Schlosser et al. (1998) described the hydrogen/metal exchange of 1,2,4-Tris(trifluoromethyl)benzene with lithium 2,2,6,6-tetramethylpiperidide. This study is relevant for the selective synthesis of 5-substituted derivatives of 1,2,4-tris(trifluoromethyl)benzene, a process useful in various chemical syntheses (Schlosser et al., 1998).
  • Palladium-Catalyzed Trifluoroethylation

    • Zhao and Hu (2012) explored the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, highlighting the significance of the trifluoromethyl group in modifying biological activity. This method is a novel approach for introducing the (2,2,2-trifluoroethyl)arene structure in various compounds, which is pivotal in medicinal chemistry (Zhao & Hu, 2012).
  • Preparation of Arylthioynamines

    • Nakai et al. (1977) discussed the preparation of (2,2,2-Trifluoroethylthio)benzenes, which reacted with lithium dialkylamides to yield arylthioynamines. This process is significant for the synthesis of compounds with aliphatic sulfide groups (Nakai et al., 1977).
  • Synthesis of Hyperbranched Poly(arylene ether)s

    • Banerjee et al. (2009) synthesized hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer. This research is important for the development of high molecular weight polymers with excellent thermal stability and potential applications in various fields (Banerjee et al., 2009).

Safety And Hazards

The compound “(2,2,2-Trifluoroethyl)benzene” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2,4-trifluoro-3-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-5-1-2-6(10)7(11)4(5)3-8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBVEDUNFLJKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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